molecular formula C16H12ClN5O2 B2954449 5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1255777-66-2

5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2954449
CAS No.: 1255777-66-2
M. Wt: 341.76
InChI Key: RDCIPTVVCZXMAZ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyrazinone class, characterized by a fused bicyclic system with a pyrazolo[1,5-a]pyrazin-4(5H)-one core. The structure is further modified by a 5-(chloromethyl)-1,2,4-oxadiazol-3-ylmethyl substituent at position 5 and a phenyl group at position 2. Its synthesis likely involves multi-step heterocyclic condensation, as seen in analogous pyrazolo-pyrazinone derivatives .

Properties

IUPAC Name

5-[[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O2/c17-9-15-18-14(20-24-15)10-21-6-7-22-13(16(21)23)8-12(19-22)11-4-2-1-3-5-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCIPTVVCZXMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NOC(=N4)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a hybrid molecule that incorporates both oxadiazole and pyrazole moieties. These structural features are known for their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing from various research studies.

The molecular formula of the compound is C14H12ClN5O2C_{14}H_{12}ClN_5O_2 with a molecular weight of 319.74 g/mol. The presence of the chloromethyl group and oxadiazole ring is significant for its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions where key intermediates containing oxadiazole and pyrazole structures are formed. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

In vitro tests have shown that compounds with similar structures exhibit significant antibacterial activity against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance:

  • A related pyrazole derivative demonstrated MIC values of 8 µg/mL against S. aureus and P. aeruginosa .
  • Compounds with oxadiazole rings have also been reported to show potent antifungal activities .

Anticancer Activity

Research indicates that compounds containing pyrazole derivatives possess anticancer properties:

  • A study highlighted that pyrazole derivatives could inhibit cancer cell lines such as MCF-7 (breast cancer) with IC50 values ranging from 2.8 to 3.5 µM .
  • The incorporation of the oxadiazole moiety enhances the cytotoxicity against various cancer cell lines, indicating a synergistic effect .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A series of synthesized compounds were evaluated for their antimicrobial properties using the agar dilution method. Results indicated that compounds with the oxadiazole structure exhibited enhanced antibacterial effects compared to those without it.
  • Case Study on Anticancer Activity :
    • In a comparative study, several pyrazole derivatives were tested against different cancer cell lines. The findings suggested that modifications in the molecular structure could significantly affect their anticancer potency, with some derivatives showing promising results against resistant cancer strains.

Data Tables

Compound NameStructureAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
Compound AStructure A8 (S. aureus)2.8 (MCF-7)
Compound BStructure B11 (P. aeruginosa)3.1 (MCF-7)
Compound CStructure CModerate3.5 (MCF-7)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

  • 5-{[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (): Structural Differences: Replaces the chloromethyl group with a 4-ethylphenyl-substituted oxadiazole and a 2-methylphenyl group at position 2. Molecular Weight: Higher (~423 g/mol vs. ~379 g/mol for the target compound), affecting pharmacokinetics .
  • 3-(Hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one ():

    • Structural Differences : Substitutes chloromethyl with hydroxymethyl and a methyl-oxadiazole group.
    • Impact : Increased polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing electrophilic reactivity compared to the chloromethyl derivative .

Functional Group Variations

  • 5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one ():

    • Structural Differences : Features fluorinated benzyl and phenyl groups with a hydroxymethyl substituent.
    • Impact : Fluorine atoms enhance metabolic stability and bioavailability, while the hydroxymethyl group enables glycosidic or ester linkages .
  • Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives (): Core Heterocycle: Replaces pyrazinone with pyrimidinone, altering electronic properties and hydrogen-bonding patterns. Example: 5-Phenyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK55) shows distinct UV-Vis spectra due to extended conjugation .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Solubility (Predicted) Reactivity Profile
5-{[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (Target) ~379 Chloromethyl, phenyl Low in water High (nucleophilic sites)
5-{[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one ~423 4-Ethylphenyl, 2-methylphenyl Very low Moderate
3-(Hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one ~337 Hydroxymethyl, methyl-oxadiazole Moderate in polar solvents Low (stable hydroxyl group)
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one ~368 Fluorobenzyl, fluorophenyl, hydroxymethyl Moderate High (fluorine-induced)

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